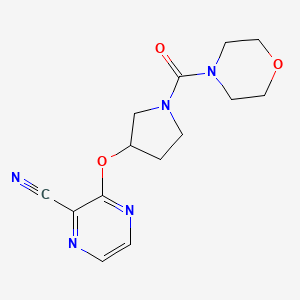

N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

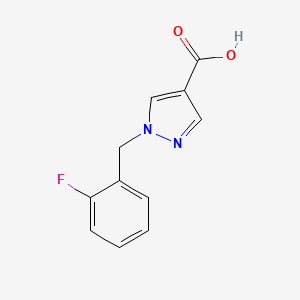

“N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidine derivatives have been found to exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic ring similar to benzene and pyridine. This ring is substituted with a benzyl group, a methyl group, and an acetamide group .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These could include substitution reactions at the various positions on the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

A study by Subasri et al. (2016) explored the crystal structures of related compounds to N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide. The research found that these compounds exhibit a folded conformation, which is stabilized by intramolecular hydrogen bonds. This structural information is crucial for understanding the chemical properties and potential applications of these compounds in scientific research (Subasri et al., 2016).

Potential in Antitumor Agents

Gangjee et al. (2005) synthesized and evaluated compounds similar to this compound as antitumor agents. These compounds were found to be potent inhibitors of human dihydrofolate reductase and thymidylate synthase, which are key targets in cancer therapy. The study demonstrates the potential of these compounds in the development of new antitumor drugs (Gangjee et al., 2005).

Heterocyclic Synthesis Applications

Schmeyers and Kaupp (2002) conducted research on thioureido-acetamides, closely related to the compound . They found that these compounds are valuable for synthesizing various heterocyclic compounds in one-pot cascade reactions, showcasing their utility in creating diverse chemical structures with potential pharmaceutical applications (Schmeyers & Kaupp, 2002).

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide involves the condensation of benzylamine with 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid, followed by reduction of the resulting imine to form the final product.", "Starting Materials": ["Benzylamine", "2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid", "Sodium borohydride", "Methanol", "Acetic acid"], "Reaction": ["Step 1: Condensation of benzylamine with 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid in methanol and acetic acid to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the final product, N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide."] } | |

| 898441-61-7 | |

Fórmula molecular |

C14H15N3O2S |

Peso molecular |

289.35 |

Nombre IUPAC |

N-benzyl-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C14H15N3O2S/c1-10-7-16-14(19)17-13(10)20-9-12(18)15-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,15,18)(H,16,17,19) |

Clave InChI |

UVTBIWCVLHSAJQ-UHFFFAOYSA-N |

SMILES |

CC1=C(NC(=O)N=C1)SCC(=O)NCC2=CC=CC=C2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2930296.png)

![2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2930297.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2930309.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2930311.png)

![Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930313.png)

![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)